molecular formula C11H9N3O2 B13624910 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide

1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide

Cat. No.: B13624910
M. Wt: 215.21 g/mol
InChI Key: NZDSFFUMFXKMQO-UHFFFAOYSA-N
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Description

1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a formylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Formylphenyl)-1h-pyrazole-4-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

1-(2-formylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C11H9N3O2/c12-11(16)9-5-13-14(6-9)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,16)

InChI Key

NZDSFFUMFXKMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)C(=O)N

Origin of Product

United States

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